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molecular formula C7H9NO B3048679 3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE CAS No. 1796-86-7

3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE

Cat. No. B3048679
M. Wt: 123.15 g/mol
InChI Key: LYFNWGOUBVRWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174906B2

Procedure details

Firstly, under an argon gas atmosphere, 27.3 g of 3,4-dimethylpyridine (Aldrich) (255 mmol) in 150 mL acetic acid solution was cooled on ice, and 25 mL of 35% hydrogen peroxide aqueous solution was added thereto, stirred at 75° C. for 3 hours. Then additional 17.5 mL of 35% hydrogen peroxide aqueous solution was added and stirred at 75° C. for 3 hours. The reaction solution was neutralized by adding an aqueous solution of sodium hydrogen carbonate, extracted with methylene dichloride. The extract was dried on salt cake and concentrated to give a solid. The obtained solid was washed with ethyl acetate to give 29.55 g of 3,4-dimethylpyridine-N-oxide (94% yield).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].OO.C(=O)([O-])[OH:12].[Na+]>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[N+:4]([O-:12])[CH:5]=[CH:6][C:7]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
CC=1C=NC=CC1C
Name
Quantity
25 mL
Type
reactant
Smiles
OO
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
17.5 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at 75° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at 75° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene dichloride
CUSTOM
Type
CUSTOM
Details
The extract was dried on salt cake
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
The obtained solid was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=[N+](C=CC1C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 29.55 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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